![molecular formula C8H7N3O3 B3012293 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid CAS No. 2460756-19-6](/img/structure/B3012293.png)
2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid
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Overview
Description
The compound 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid is a derivative of imidazo[1,2-a]pyrazin-3(7H)-one, which is a heterocyclic compound featuring an imidazo[1,2-a]pyrazinone ring system. This class of compounds is known for its interesting physical properties and potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the reaction of 2-hydrazinoperimidine with maleic anhydride under mild conditions led to the formation of an unexpected product, (8-amino-9-oxo-9,10-dihydro-8H-imidazo[1,2-a]perimidin-10-yl)acetic acid. This reaction and the possible mechanism behind it are discussed, providing insights into the reactivity of similar imidazo[1,2-a]pyrazinone derivatives .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazin-3(7H)-one derivatives has been investigated using X-ray crystallography. The crystal structures revealed that the imidazo[1,2-a]pyrazinone π-system is planar and exhibits a weakened carbonyl character, which suggests a zwitter-ionic resonance structure that enhances the aromaticity of the ring system .
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyrazinone derivatives can be inferred from the synthesis of Schiff bases from the related compound (8-amino-9-oxo-9,10-dihydro-8H-imidazo[1,2-a]perimidin-10-yl)acetic acid using corresponding aldehydes. This indicates that the imidazo[1,2-a]pyrazinone core can participate in condensation reactions to form various azomethine derivatives .
Physical and Chemical Properties Analysis
The physical properties of imidazo[1,2-a]pyrazinone derivatives have been extensively studied. Spectroscopic techniques such as UV/vis absorption spectroscopy and NMR, along with AM1-COSMO calculations, have been employed to understand the properties of these compounds. The studies revealed solvatochromism, which is attributed to hydrogen-bonding interactions with solvent molecules. This behavior indicates that the derivatives can exist in different tautomeric forms depending on the solvent environment .
Scientific Research Applications
1. Anticonvulsant Properties
A study by Mignani et al. (2000) describes compounds related to imidazo[1,2-a]pyrazine, exhibiting potent anticonvulsant properties against convulsions in mice. These compounds demonstrate effective brain penetration and potential application in neurological disorders (Mignani et al., 2000).
2. Luminescent Properties
Veltri et al. (2020) report the synthesis of luminescent fused imidazole bicyclic acetic esters. These derivatives, related to imidazo[1,2-a]pyrazine, show promising luminescence properties, which could have implications in imaging and diagnostic applications (Veltri et al., 2020).
3. Anti-inflammatory and Analgesic Activities
Research by Abignente et al. (1981) focuses on the anti-inflammatory and analgesic activities of imidazo[1,2-a]pyrazine derivatives, indicating potential therapeutic applications in treating inflammation and pain (Abignente et al., 1981).
4. Sensing Lewis Acidity of Metal Ions
A study by Hirano et al. (2010) demonstrates the potential of imidazo[1,2-a]pyrazin-3(7H)-one compounds in sensing the Lewis acidity of metal ions. This could lead to applications in chemical sensing and analysis (Hirano et al., 2010).
5. Synthesis of New Derivatives with Biological Activities
Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives related to imidazo[1,2-a]pyrazine, which showed significant anti-inflammatory and analgesic activities, reinforcing the compound's potential in pharmacological applications (Khalifa & Abdelbaky, 2008).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs with a broad spectrum of biological activity .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines are known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
properties
IUPAC Name |
2-(8-oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-6(13)3-5-4-10-7-8(14)9-1-2-11(5)7/h1-2,4H,3H2,(H,9,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKJEBPJBIBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid |
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